molecular formula C12H9F3N2O2 B2561081 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid CAS No. 325970-02-3

3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid

Cat. No.: B2561081
CAS No.: 325970-02-3
M. Wt: 270.211
InChI Key: LPPGGWHLEXOHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

The specific physical and chemical properties of “3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid” are not available in the retrieved data .

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including structures similar to 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid, have been recognized for their significant anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, greatly influences the activity profile of these compounds, making them promising candidates for the development of new anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Heterocyclic Chemistry and Dyes Synthesis

The chemical versatility of pyrazole derivatives, including those with trifluoromethyl groups, allows their use as building blocks in the synthesis of diverse heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. Their unique reactivity under mild conditions facilitates the generation of various heterocyclic compounds and dyes, indicating their significant role in synthetic chemistry (Gomaa & Ali, 2020).

Antifungal and Antitubercular Research

Compounds featuring pyrazole carboxylic acid derivatives, akin to the specified chemical, have been identified for their potent antifungal and antitubercular activities. The structure-activity relationship studies of these compounds have shown promising results against various pathogenic fungi and Mycobacterium tuberculosis, demonstrating their potential in addressing infectious diseases (Cetin, 2020).

Drug Design and Pharmacokinetics

The strategic placement of the trifluoromethyl group in drug molecules, including those based on pyrazole scaffolds, has been found to significantly modulate the pharmacokinetic and pharmacodynamic behavior of antitubercular agents. This suggests that trifluoromethylated pyrazoles may offer improved potency and desirable pharmacological profiles in drug design, particularly for antitubercular therapy (Thomas, 1969).

Environmental Biodegradation

The environmental impact and biodegradability of polyfluoroalkyl chemicals, including derivatives of perfluoroalkyl acids, have been extensively reviewed. Although not directly related to this compound, this research highlights the environmental persistence and potential degradation pathways of fluorinated compounds, offering insights into their environmental fate and the development of remediation strategies (Liu & Avendaño, 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the trifluoromethyl group can participate in electrophilic trifluoromethylations , which could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also influence a variety of biochemical pathways.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Properties

IUPAC Name

2-[3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-2-8(6-9)10-4-5-17(16-10)7-11(18)19/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPGGWHLEXOHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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